Cas no 851879-25-9 (1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one)
1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
- 1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one
- 851879-25-9
- SR-01000064753
- EN300-12319
- Z85921045
- SR-01000064753-1
- 1-[[4,5-Dihydro-4-(2-pyridinyl)-5-thioxo-1H-1,2,4-triazol-3-yl]methyl]-2-pyrrolidinone
- 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one
- AKOS034636844
- DTXSID301126448
-
- Inchi: 1S/C12H13N5OS/c18-11-5-3-7-16(11)8-10-14-15-12(19)17(10)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2,(H,15,19)
- InChI Key: DUBSWAMSQURHQL-UHFFFAOYSA-N
- SMILES: S=C1NN=C(CN2C(CCC2)=O)N1C1C=CC=CN=1
Computed Properties
- Exact Mass: 275.08408123Da
- Monoisotopic Mass: 275.08408123Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 92.9Ų
1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12319-0.05g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 0.05g |
$64.0 | 2023-02-09 | ||
| Enamine | EN300-12319-0.1g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 0.1g |
$83.0 | 2023-02-09 | ||
| Enamine | EN300-12319-0.25g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 0.25g |
$116.0 | 2023-02-09 | ||
| Enamine | EN300-12319-0.5g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 0.5g |
$218.0 | 2023-02-09 | ||
| Enamine | EN300-12319-1.0g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 1.0g |
$314.0 | 2023-02-09 | ||
| Enamine | EN300-12319-2.5g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 2.5g |
$614.0 | 2023-02-09 | ||
| Enamine | EN300-12319-5.0g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 5.0g |
$908.0 | 2023-02-09 | ||
| Enamine | EN300-12319-10.0g |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 10.0g |
$1346.0 | 2023-02-09 | ||
| Enamine | EN300-12319-50mg |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 90.0% | 50mg |
$53.0 | 2023-10-02 | |
| Enamine | EN300-12319-100mg |
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one |
851879-25-9 | 90.0% | 100mg |
$83.0 | 2023-10-02 |
1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one Suppliers
1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one
1-{4-(Pyridin-2-yl)-5-Sulfanyl-4H-1,2,4-Triazol-3-Ylmethyl}Pyrrolidin-2-One: Structural Features and Emerging Applications in Chemical Biology
CAS No. 851879-25-9 represents a structurally unique organic compound with a complex heterocyclic framework that has garnered significant attention in modern medicinal chemistry research. The molecule's core architecture combines a pyrrolidinone ring system, a 1,2,4-triazole heterocycle, and a pyridine substituent, all interconnected through a sulfur-containing linkage (sulfanyl group). This hybrid structure provides multiple sites for functionalization and interaction with biological targets, making it a promising scaffold for drug discovery programs targeting infectious diseases and metabolic disorders.
The triazole ring system (4H-1,2,4-triazole) is a well-established pharmacophore in pharmaceutical sciences due to its ability to form hydrogen bonds and coordinate with metal ions. In this compound, the triazole is substituted at position 3 with a pyrrolidinone-derived side chain containing a chiral center at the pyrrolidinone carbon atom (pyrrolidinone ring system). The presence of the sulfanyl (-SH) functionality introduces redox-sensitive properties that may influence the compound's bioavailability and metabolic stability.
Recent studies have highlighted the importance of pyridine-containing heterocycles (pyridin-2-yl) in modulating enzyme activity through π-cation interactions and hydrophobic effects. When combined with the triazole scaffold as seen in this compound, these aromatic systems can enhance binding affinity to target proteins such as kinases and proteases involved in disease pathways. The spatial arrangement of these aromatic moieties creates opportunities for rational drug design strategies targeting specific protein pockets.
Synthetic approaches to this compound typically involve multi-step reactions starting from readily available precursors like pyrrolidinones and pyridine derivatives. Key steps include the formation of the triazole ring via [3+2] cycloaddition reactions, followed by selective introduction of the sulfanyl group through thiolation chemistry. Advanced purification techniques such as preparative HPLC are often required to isolate this compound due to its complex structure.
In vitro evaluations have demonstrated that compounds with similar structural motifs exhibit potent activity against various biological targets including viral proteases and bacterial efflux pumps. The presence of both polar (sulfanyl) and non-polar (aromatic rings) functionalities in this molecule enables it to interact with diverse biomolecular environments, potentially expanding its therapeutic applications beyond traditional small-molecule drugs.
The unique combination of features in this compound aligns well with current trends in drug discovery that emphasize multi-target directed ligands (MTDLs). The flexible scaffold allows for structural modifications at multiple positions while maintaining core pharmacophoric elements like the sulfanyl-containing triazole-pyrrolidinone linkage. This adaptability makes it an attractive platform for developing novel therapeutics through structure-based drug design approaches.
Ongoing research is exploring how variations in the sulfanyl group's oxidation state might influence pharmacokinetic properties such as cell membrane permeability and metabolic half-life. Computational modeling studies suggest that the spatial orientation of the pyridine ring relative to the triazole core plays a critical role in determining binding specificity toward target enzymes.
In summary, compounds like 1-{4-(Pyridin-2-Yl)-5-Sulfanyl-4H-1,2,4-Triazol-3-Ylmethyl}Pyrrolidin-2-One represent an important class of molecules at the intersection of organic chemistry and pharmaceutical sciences. Their complex architectures offer both challenges and opportunities for synthetic chemists while providing valuable tools for understanding molecular recognition processes in biological systems.
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